2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities, particularly in the field of cancer research.
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves several steps. One common method includes the reaction of 4-fluoro-1H-pyrrolo[2,3-b]pyridine with a suitable aminating agent under controlled conditions. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and reduce their migration and invasion capabilities .
Comparison with Similar Compounds
Similar compounds to 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- include other pyrrolopyridine derivatives such as:
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound also exhibits biological activities and is studied for its potential therapeutic applications.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have been shown to have potent activities against FGFRs and are being developed as cancer therapeutics.
The uniqueness of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8FN5 |
---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8FN5/c12-7-1-3-14-10-9(7)6(5-16-10)8-2-4-15-11(13)17-8/h1-5H,(H,14,16)(H2,13,15,17) |
InChI Key |
NFEDXMAHYOAVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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